Lathosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cholesterol Metabolism and Regulation

Lathosterol plays a crucial role in cholesterol biosynthesis. Studying its metabolism can provide insights into regulating cholesterol levels. Researchers investigate how lathosterol accumulation due to genetic mutations or enzyme deficiencies impacts cholesterol production and contributes to diseases like Smith-Lemli-Opitz syndrome []. Additionally, lathosterol serves as a marker for monitoring the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Drugs like statins target this enzyme, and measuring lathosterol levels helps assess their effectiveness [].

Cellular Signaling and Development

Lathosterol has emerged as a potential signaling molecule beyond its role in cholesterol production. Studies suggest it can activate specific cellular pathways involved in cell proliferation, differentiation, and migration []. This opens avenues for investigating its role in embryonic development, tissue repair, and potentially even cancer biology. Researchers are exploring how lathosterol interacts with specific cellular receptors and signaling cascades.

Neurodegenerative Diseases

Lathosterol accumulation has been observed in the brains of individuals with Alzheimer's disease and Parkinson's disease []. This finding has sparked research into the potential contribution of lathosterol metabolism to neurodegenerative processes. Studying how lathosterol affects neuronal function and survival might lead to the development of therapeutic strategies targeting these diseases.

Cancer Research

Recent research suggests lathosterol might play a role in cancer cell growth and survival. Studies indicate that manipulating lathosterol levels in cancer cells can influence their proliferation and sensitivity to chemotherapy []. This opens possibilities for exploring lathosterol as a potential target for cancer treatment or as a biomarker for monitoring disease progression.

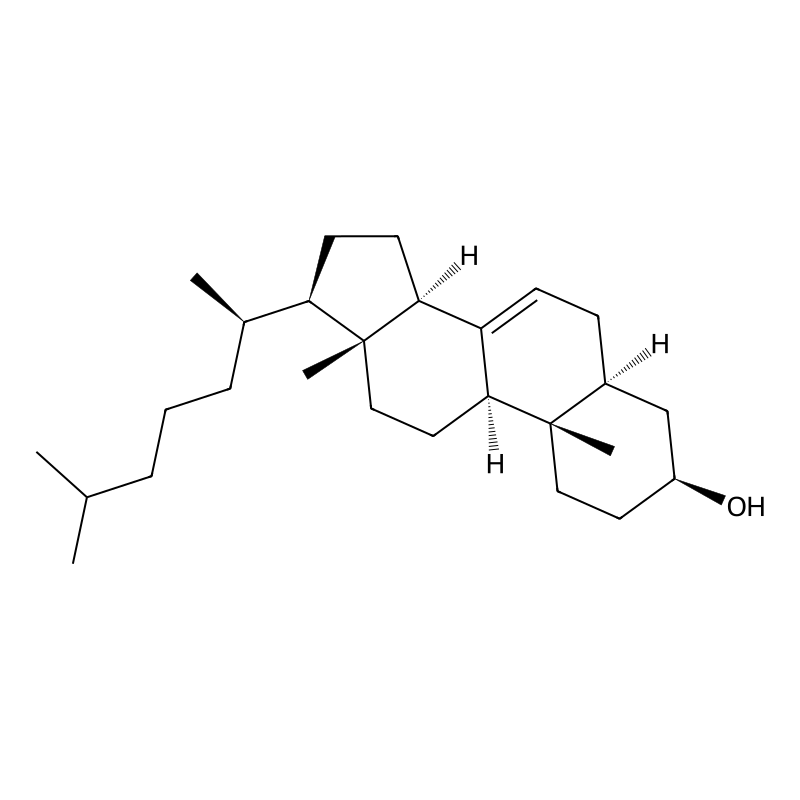

Lathosterol is a sterol compound with the chemical formula C27H46O, classified as a 3beta-sterol and a Delta(7)-sterol. It plays a crucial role in the biosynthesis of cholesterol, serving as an intermediate in the cholesterol synthesis pathway. Lathosterol is found in various biological systems, including humans and mice, where it acts as a metabolite. Its structure features a characteristic steroid nucleus, which is significant for its biological functions and interactions .

Lathosterol serves as a crucial intermediate in the cholesterol biosynthesis pathway. Following its synthesis, enzymes act on lathosterol, introducing modifications that ultimately lead to cholesterol formation []. Cholesterol is essential for various biological functions, including cell membrane structure and hormone production [].

- Conversion to 7-Dehydrocholesterol:

- Other Reactions:

Lathosterol is biologically significant due to its role in cholesterol metabolism. Elevated levels of lathosterol in serum are indicative of increased cholesterol synthesis, making it a useful biomarker for assessing cholesterol metabolism disorders . Additionally, lathosterol has been linked to various human malformation syndromes when its metabolic pathway is disrupted, such as lathosterolosis, which results from deficiencies in lathosterol 5-desaturase .

Lathosterol can be synthesized through biochemical pathways involving several enzymes:

- Biosynthetic Pathway:

- Chemical Synthesis:

- While primarily produced biologically, lathosterol can also be synthesized chemically in laboratory settings using organic synthesis techniques that mimic its natural biosynthetic pathways.

Lathosterol has several applications in research and medicine:

- Biomarker for Cholesterol Synthesis: Its levels are measured to assess cholesterol synthesis rates in clinical settings.

- Research Tool: Used in studies investigating cholesterol metabolism and related disorders.

- Potential Therapeutic Target: Understanding its role in metabolic pathways may lead to new treatments for conditions associated with cholesterol dysregulation .

Studies on lathosterol interactions focus on its role within metabolic pathways, particularly how it interacts with enzymes involved in cholesterol synthesis. Research indicates that disruptions in these interactions can lead to metabolic disorders characterized by abnormal cholesterol levels, such as Smith–Lemli–Opitz syndrome and other malformation syndromes linked to impaired sterol metabolism .

Lathosterol shares structural similarities with several other sterols and cholestanoids. Here are some notable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cholesterol | Delta(5)-sterol | Primary sterol in animal cell membranes; critical for membrane fluidity and signaling. |

| 7-Dehydrocholesterol | Delta(7)-sterol | Precursor to cholesterol; involved in similar metabolic pathways but lacks certain functional groups found in lathosterol. |

| Desmosterol | Delta(24)-sterol | An intermediate in cholesterol biosynthesis; differs by having an additional double bond at the 24th position. |

| Lanosterol | Triterpenoid | Precursor to all sterols; has a more complex structure with multiple rings compared to lathosterol. |

Lathosterol's uniqueness lies in its specific role as an intermediate between lanosterol and 7-dehydrocholesterol, making it essential for understanding both basic sterol metabolism and associated disorders .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

Other CAS

Wikipedia

Use Classification

Dates

2: Aoki K, Ijima T, Kamiyama H, Kamiko K, Terauchi Y. Anagliptin decreases serum lathosterol level in patients with type 2 diabetes: a pilot study. Expert Opin Pharmacother. 2015;16(12):1749-54. doi: 10.1517/14656566.2015.1057120. Epub 2015 Jun 22. PubMed PMID: 26098722.

3: Mackay DS, Gebauer SK, Eck PK, Baer DJ, Jones PJ. Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial. Am J Clin Nutr. 2015 Mar;101(3):432-9. doi: 10.3945/ajcn.114.095356. Epub 2015 Jan 14. PubMed PMID: 25733626.

4: Naruse R, Hori K, Terasawa T, Hara K, Suetsugu M, Takebayashi K, Morita K, Aso Y, Inukai T. Alterations of plant sterols, lathosterol, oxidative stress and inflammatory markers after the combination therapy of ezetimibe and statin drugs in type 2 diabetic patients. Obes Res Clin Pract. 2015 Jan-Feb;9(1):67-74. doi: 10.1016/j.orcp.2014.02.001. Epub 2014 Mar 27. PubMed PMID: 25660177.

5: Hojo K, Hakamata H, Kusu F. Simultaneous determination of serum lathosterol and cholesterol by semi-micro high-performance liquid chromatography with electrochemical detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Apr 1;879(11-12):751-5. doi: 10.1016/j.jchromb.2011.02.017. Epub 2011 Feb 21. PubMed PMID: 21398191.

6: Giera M, Renard D, Plössl F, Bracher F. Lathosterol side chain amides: a new class of human lathosterol oxidase inhibitors. Steroids. 2008 Mar;73(3):299-308. doi: 10.1016/j.steroids.2007.10.015. Epub 2007 Nov 17. PubMed PMID: 18164739.

7: Hamilton JJ, Synnes A, Innis SM. Plasma cholesterol and lathosterol levels in term infants in the early neonatal period. Pediatr Res. 1992 Apr;31(4 Pt 1):396-400. PubMed PMID: 1570206.

8: Tilvis RS, Valvanne JN, Strandberg TE, Miettinen TA. Prognostic significance of serum cholesterol, lathosterol, and sitosterol in old age; a 17-year population study. Ann Med. 2011 Jun;43(4):292-301. doi: 10.3109/07853890.2010.546363. Epub 2011 Jan 24. PubMed PMID: 21254906.

9: Vuoristo M, Tilvis R, Miettinen TA. Serum plant sterols and lathosterol related to cholesterol absorption in coeliac disease. Clin Chim Acta. 1988 May 31;174(2):213-24. PubMed PMID: 3383445.

10: Färkkilä MA, Kairemo KJ, Taavitsainen MJ, Strandberg TA, Miettinen TA. Plasma lathosterol as a screening test for bile acid malabsorption due to ileal resection: correlation with 75SeHCAT test and faecal bile acid excretion. Clin Sci (Lond). 1996 Apr;90(4):315-9. PubMed PMID: 8777839.

11: Kempen HJ, Glatz JF, Gevers Leuven JA, van der Voort HA, Katan MB. Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans. J Lipid Res. 1988 Sep;29(9):1149-55. PubMed PMID: 3183524.

12: De Cuyper I, Wolthers BG, van Doormaal JJ, Wijnandts PN. Determination of changes in serum lathosterol during treatment with simvastatin to evaluate the role of lathosterol as a parameter for whole body cholesterol synthesis. Clin Chim Acta. 1993 Oct 15;219(1-2):123-30. PubMed PMID: 8306452.

13: Hamilton JJ, Phang M, Innis SM. Elevation of plasma lathosterol, as an indicator of increased cholesterol synthesis, in preterm (23-32 weeks gestation) infants given Intralipid. Pediatr Res. 1992 Feb;31(2):186-92. PubMed PMID: 1542550.

14: Meijer GW, Van der Palen JG, De Vries H, Kempen HJ, Van der Voort HA, Van Zutphen LF, Beynen AC. Evaluation of the use of serum lathosterol concentration to assess whole-body cholesterol synthesis in rabbits. J Lipid Res. 1992 Feb;33(2):281-6. PubMed PMID: 1569379.

15: Kempen HJ, Gevers Leuven JA, van der Voort HA, de Knijff P, Havekes L. Lathosterol level in plasma is elevated in type III hyperlipoproteinemia, but not in non-type III subjects with apolipoprotein E2/2 phenotype, nor in type IIa or IIb hyperlipoproteinemia. Metabolism. 1991 Mar;40(3):231-5. PubMed PMID: 2000034.

16: Cox CM, Sutherland WH, Ball MJ, Mann JI. Response of plasma lathosterol concentration to change in the quality of dietary fat in men and women. Eur J Clin Nutr. 1996 Jun;50(6):358-63. PubMed PMID: 8793416.

17: Duane WC. Serum lathosterol levels in human subjects reflect changes in whole body cholesterol synthesis induced by lovastatin but not dietary cholesterol. J Lipid Res. 1995 Feb;36(2):343-8. PubMed PMID: 7751822.

18: Kempen HJ, de Knijff P, Boomsma DI, van der Voort HA, Gevers Leuven JA, Havekes L. Plasma levels of lathosterol and phytosterols in relation to age, sex, anthropometric parameters, plasma lipids, and apolipoprotein E phenotype, in 160 Dutch families. Metabolism. 1991 Jun;40(6):604-11. PubMed PMID: 1865824.

19: Asplund-Carlson A, Lund E, Björkhem I, Carlson LA. Studies in hypertriglyceridaemia. VI: Serum lathosterol concentration is raised in hypertriglyceridaemic non-diabetic males with hyperinsulinaemia. J Intern Med. 1999 Mar;245(3):247-52. PubMed PMID: 10205586.

20: Boomsma DI, Princen HM, Frants RR, Gevers Leuven JA, Kempen HJ. Genetic analysis of indicators of cholesterol synthesis and absorption: lathosterol and phytosterols in Dutch twins and their parents. Twin Res. 2003 Aug;6(4):307-14. PubMed PMID: 14511438.